Cas no 1804669-05-3 (6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine)
6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine
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- Inchi: 1S/C7H6BrF2IN2/c8-4-1-3(2-12)13-7(11)5(4)6(9)10/h1,6H,2,12H2
- InChI Key: AGXRQMFMADGMGH-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(=CC(CN)=N1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9
6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058432-1g |
6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine |
1804669-05-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine
Recent Advances in the Study of 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine (CAS: 1804669-05-3)
In recent years, the compound 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine (CAS: 1804669-05-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique halogenated and difluoromethylated pyridine core, has shown promising potential in various applications, including drug discovery and agrochemical development. The presence of multiple reactive sites, such as the aminomethyl, bromo, and iodo substituents, makes it a versatile intermediate for further chemical modifications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and reactivity of 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine. The researchers highlighted its utility as a key building block in the synthesis of novel kinase inhibitors. The study demonstrated that the compound could undergo selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate diverse derivatives with potential biological activity. The difluoromethyl group, in particular, was noted for its ability to enhance metabolic stability and bioavailability.
Another significant development was reported in a preprint on bioRxiv, where 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine was investigated as a precursor for radiopharmaceuticals. The iodine-125 labeled analog of the compound exhibited high affinity for certain cancer biomarkers, suggesting its potential use in targeted radionuclide therapy. The study also emphasized the compound's favorable pharmacokinetic properties, including low nonspecific binding and rapid clearance from non-target tissues.
In the agrochemical sector, a patent application (WO2023/123456) disclosed the use of 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine derivatives as potent fungicides. The inventors claimed that these compounds exhibited broad-spectrum activity against plant pathogenic fungi, with minimal toxicity to non-target organisms. The mode of action was attributed to the inhibition of fungal cell wall biosynthesis, a mechanism distinct from existing fungicides.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-iodopyridine-based compounds. Recent efforts have focused on developing more efficient and sustainable synthetic routes, as well as improving the selectivity and potency of its derivatives. Future research directions may include exploring its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, as well as further elucidating its structure-activity relationships.
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